Synthesis of 4-Amino-1H-indole-3-carbonitrile: A Comprehensive Technical Guide
Synthesis of 4-Amino-1H-indole-3-carbonitrile: A Comprehensive Technical Guide
Introduction and Strategic Rationale
4-Amino-1H-indole-3-carbonitrile is a highly sought-after molecular building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics[1]. The juxtaposition of the electron-donating amino group and the electron-withdrawing nitrile group on the indole core creates a unique electronic scaffold, ideal for forming key hydrogen bonds in protein binding pockets[2].
Strategic Synthetic Route
The most robust and scalable approach to synthesize 4-amino-1H-indole-3-carbonitrile relies on a two-step sequence starting from commercially available 4-nitroindole:
-
Regioselective Electrophilic Cyanation: Direct cyanation at the C3 position using3[3].
-
Chemoselective Reduction: Reduction of the C4 nitro group to an amine using mild, single-electron transfer conditions to preserve the sensitive nitrile moiety[4].
Mechanistic Pathways and Workflow
Caption: Two-step synthetic workflow from 4-nitroindole to 4-amino-1H-indole-3-carbonitrile.
Step 1: C3-Cyanation via Chlorosulfonyl Isocyanate
Chlorosulfonyl isocyanate (CSI) is a highly electrophilic reagent that reacts readily with the electron-rich C3 position of the indole ring[3]. Despite the deactivating nature of the nitro group at the C4 position, the intrinsic nucleophilicity of the pyrrole moiety is sufficient to drive the electrophilic aromatic substitution[5]. The reaction initially forms an N-chlorosulfonyl amide intermediate. Subsequent treatment with N,N-dimethylformamide (DMF) and a base (such as triethylamine) facilitates the elimination of the chlorosulfonyl group, yielding the nitrile[6].
Caption: Mechanism of indole C3-cyanation using chlorosulfonyl isocyanate and DMF.
Step 2: Chemoselective Nitro Reduction
The reduction of 4-nitro-1H-indole-3-carbonitrile poses a chemoselectivity challenge: the nitro group must be fully reduced to an amine without reducing the C3 nitrile to a primary amine. While catalytic hydrogenation (e.g., Pd/C, H₂) is common, it carries the risk of over-reduction. Therefore, a Béchamp-type reduction utilizing Iron powder and ammonium chloride (Fe/NH₄Cl) in an aqueous ethanol mixture is preferred. Iron acts as a single-electron donor, selectively reducing the nitro group through nitroso and hydroxylamine intermediates, leaving the cyano group completely untouched[4].
Experimental Protocols
Protocol A: Synthesis of 4-Nitro-1H-indole-3-carbonitrile
Reagents: 4-Nitroindole (1.0 equiv), Chlorosulfonyl isocyanate (1.05 equiv), N,N-Dimethylformamide (2.0 equiv), Triethylamine (2.0 equiv), Anhydrous Acetonitrile. Procedure:
-
Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 4-nitroindole in anhydrous acetonitrile (0.2 M)[3].
-
Electrophilic Addition: Cool the solution to 0 °C using an ice bath. Slowly add chlorosulfonyl isocyanate dropwise over 30 minutes. Causality: Maintaining the temperature at or below 0 °C is critical to prevent uncontrolled exothermic side reactions and preserve regioselectivity[6].
-
Intermediate Quenching: Stir for an additional 30 minutes at 0 °C. Add anhydrous DMF dropwise, followed immediately by triethylamine[6].
-
Elimination: Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Workup: Pour the mixture into ice-cold water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc) to yield 4-nitro-1H-indole-3-carbonitrile as a yellow solid[4].
Protocol B: Synthesis of 4-Amino-1H-indole-3-carbonitrile
Reagents: 4-Nitro-1H-indole-3-carbonitrile (1.0 equiv), Iron powder (325 mesh, 5.0 equiv), Ammonium chloride (5.0 equiv), Ethanol/Water (3:1 v/v). Procedure:
-
Setup: Suspend 4-nitro-1H-indole-3-carbonitrile in a 3:1 mixture of Ethanol and Water (0.1 M) in a round-bottom flask.
-
Reagent Addition: Add Iron powder and Ammonium chloride to the suspension.
-
Reduction: Attach a reflux condenser and heat the mixture to 80 °C for 4-6 hours. Self-Validation: Monitor the reaction progress via TLC; the reaction is complete when the distinct yellow spot of the starting material fully disappears.
-
Filtration: Once complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron residues, washing the pad thoroughly with hot ethanol and ethyl acetate to ensure full product recovery.
-
Workup: Concentrate the filtrate to remove ethanol. Extract the remaining aqueous phase with ethyl acetate. Wash with brine, dry over Na₂SO₄, and evaporate the solvent.
-
Purification: Recrystallize from dichloromethane/hexanes to afford 4-amino-1H-indole-3-carbonitrile as an off-white to pale brown solid.
Analytical Characterization & Data Presentation
Accurate characterization is essential to confirm both the regioselectivity of the cyanation and the success of the reduction. Below is a summary of the expected spectroscopic data and optimization parameters[3][4].
Table 1: Spectroscopic Data Summary
| Compound | ¹H NMR Highlights (DMSO-d₆) | IR Spectroscopy Highlights | MS (m/z) |
| 4-Nitro-1H-indole-3-carbonitrile | ~12.8 (br s, 1H, NH), ~8.5 (s, 1H, C2-H), ~8.1 (d, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~7.4 (t, 1H, Ar-H) | ~3300 cm⁻¹ (N-H), ~2225 cm⁻¹ (C≡N), ~1520 & 1340 cm⁻¹ (NO₂) | 187 (M⁺) |
| 4-Amino-1H-indole-3-carbonitrile | ~11.8 (br s, 1H, NH), ~8.1 (s, 1H, C2-H), ~6.9 (t, 1H, Ar-H), ~6.7 (d, 1H, Ar-H), ~6.3 (d, 1H, Ar-H), ~5.8 (br s, 2H, NH₂) | ~3400-3300 cm⁻¹ (N-H, NH₂), ~2215 cm⁻¹ (C≡N), Absence of NO₂ bands | 157 (M⁺) |
Table 2: Optimization of Nitro Reduction Conditions
| Entry | Reducing Agent | Solvent System | Temp (°C) | Chemoselectivity (Amino:Primary Amine) | Yield (%) |
| 1 | Pd/C, H₂ (1 atm) | MeOH | 25 | 85:15 (Nitrile over-reduction observed) | 65 |
| 2 | SnCl₂, 2H₂O | EtOH | 70 | >99:1 | 72 |
| 3 | Zn dust, AcOH | THF/H₂O | 25 | >99:1 | 78 |
| 4 | Fe powder, NH₄Cl | EtOH/H₂O (3:1) | 80 | >99:1 | 89 |
Note: Iron/NH₄Cl provides the optimal balance of high yield, perfect chemoselectivity, and ease of purification.
Applications in Drug Development
Derivatives of 4-amino-1H-indole-3-carbonitrile are privileged scaffolds in fragment-based drug design[2]. The C3-nitrile group frequently acts as a hydrogen bond acceptor with kinase hinge regions, while the C4-amino group provides a synthetic handle for late-stage functionalization (e.g., amide coupling, Buchwald-Hartwig amination) to access deep hydrophobic pockets in targets like DYRK1A or the PI3K/Akt/mTOR pathway[2][3].
References
-
889941-54-2 | 4-AMINO-1H-INDOLE-3-CARBONITRILE Source: AiFChem URL:1
-
4-Nitro-1H-indole-3-carbonitrile | CAS 4770-00-7 Source: Benchchem URL:4
-
An In-depth Technical Guide to the Chemical Properties and Structure of 3-Cyanoindole Source: Benchchem URL:3
-
Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design Source: PMC (NIH.gov) URL:2
-
Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). New syntheses of pyrrole-3-carbonitriles Source: ResearchGate URL:5
-
US7399870B2 - Synthesis of pyrrole-2-carbonitriles Source: Google Patents URL:6
Sources
- 1. 889941-54-2 | 4-AMINO-1H-INDOLE-3-CARBONITRILE - AiFChem [aifchem.com]
- 2. Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Nitro-1H-indole-3-carbonitrile|CAS 4770-00-7|RUO [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US7399870B2 - Synthesis of pyrrole-2-carbonitriles - Google Patents [patents.google.com]
